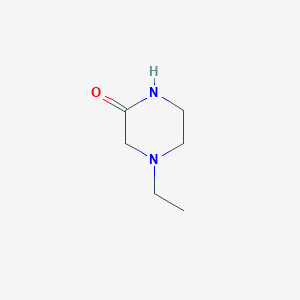

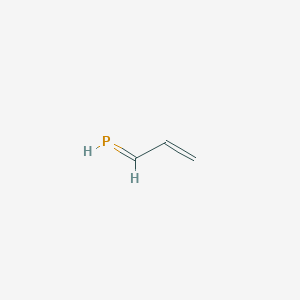

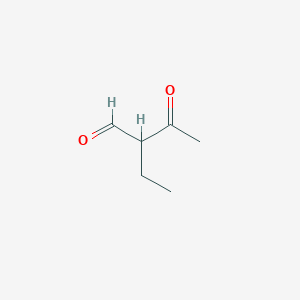

![molecular formula C6H6F6O B137392 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene CAS No. 150771-44-1](/img/structure/B137392.png)

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene" is a fluorinated organic molecule that has been the subject of various synthetic methods and applications in the field of organic chemistry. The presence of the hexafluoropropan-2-yl group suggests that the compound possesses unique physical and chemical properties due to the highly electronegative fluorine atoms.

Synthesis Analysis

Several studies have explored the synthesis of fluorinated compounds. For instance, hexafluoropropene oxide has been used to react with morpholine enamines derived from ketones and aldehydes to yield pentafluorinated 1,3-diketones . This reaction occurs smoothly at temperatures ranging from 0 °C to room temperature, indicating a facile synthesis route for related fluorinated compounds. Additionally, the hexafluoropropan-2-yl (HFP) group has been utilized as a protecting group in the synthesis of oligodeoxyribonucleotides, showcasing its utility in the field of nucleic acid chemistry .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex and intriguing. For example, the molecular structure of a related compound, 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined using X-ray crystallography . This technique could potentially be applied to determine the precise molecular structure of "3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene" and provide insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

Fluorinated compounds are known to participate in various chemical reactions. Cycloaddition reactions involving hexafluorobut-2-yne have been studied, leading to the formation of bis(trifluoromethyl)-benzene and other derivatives . Such reactions highlight the reactivity of fluorinated alkenes and alkynes, which could be relevant to the chemical behavior of "3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene".

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. The high electronegativity and small size of fluorine confer unique properties such as increased thermal and chemical stability, as well as altered lipophilicity and reactivity. These properties are crucial for the application of fluorinated compounds in medicinal chemistry and materials science. The specific properties of "3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene" would need to be studied experimentally to provide a comprehensive analysis.

Applications De Recherche Scientifique

Oxidation and Combustion Reactions of Unsaturated Hydrocarbons

Research on kinetic models for the formation and degradation of unsaturated hydrocarbons at high temperatures has implications for understanding the chemical behavior of similar compounds. These models, derived from oxidation and combustion reactions, are crucial for various applications, including energy production and materials science (Battin‐Leclerc, 2002).

Downstream Processing of Biologically Produced Chemicals

The compound's relevance to the downstream processing of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, is underscored by research focusing on the separation and purification of these diols from fermentation broths. This area is critical for reducing production costs and improving efficiency in biotechnological applications (Xiu & Zeng, 2008).

Catalytic Synthesis of Oxygenated Fuels

The catalytic synthesis of polyoxymethylene dimethyl ethers, which are promising oxygenated fuels for diesel engines, highlights the importance of research into efficient catalysts and processes for the production of environmentally friendly fuels. Such studies pave the way for reducing hazardous emissions and improving air quality (Baranowski, Bahmanpour, & Kröcher, 2017).

Environmental Safety of Fluorinated Alternatives

Investigations into the environmental safety of novel fluorinated alternatives, including compounds related to the one , are essential for assessing their impact on human health and ecosystems. These studies provide insights into the persistence, bioaccumulation, and toxicity of such compounds, guiding the development of safer chemicals (Wang et al., 2019).

Removal of Environmental Pollutants

Research on the removal of specific perfluoroalkyl substances from aqueous solutions illustrates the ongoing efforts to address pollution and environmental safety concerns associated with such compounds. This includes exploring novel treatment technologies to effectively eliminate these persistent chemicals from water resources (Vakili et al., 2021).

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-prop-2-enoxypropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O/c1-2-3-13-4(5(7,8)9)6(10,11)12/h2,4H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCRSUUXCAHZSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613735 |

Source

|

| Record name | 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |

CAS RN |

150771-44-1 |

Source

|

| Record name | 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

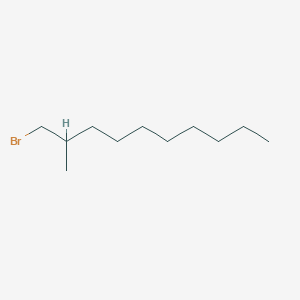

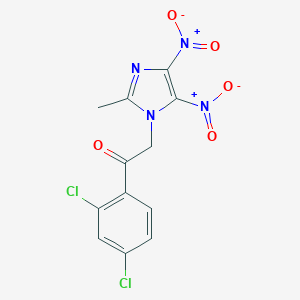

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)